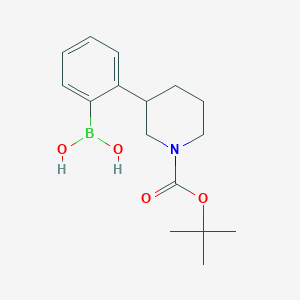
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent reactions.
Attachment of the Phenyl Ring: The phenyl ring is then attached to the piperidine ring through a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This is typically achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and ligands are often employed in substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Hydroxyl-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly in the field of oncology.
Industry: The compound is utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid group interacts with diols and hydroxyl groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in the development of enzyme inhibitors and therapeutic agents.
相似化合物的比较
Similar Compounds
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)boronic acid: Similar structure but with a different position of the piperidine ring.
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Contains a pyrazole ring instead of a phenyl ring.
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-imidazol-4-yl)acetic acid: Contains an imidazole ring instead of a phenyl ring.
Uniqueness
The uniqueness of (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid lies in its specific substitution pattern and the presence of the boronic acid group. This combination imparts unique reactivity and binding properties, making it a valuable compound in various fields of research and development.
属性
分子式 |
C16H24BNO4 |
|---|---|
分子量 |
305.2 g/mol |
IUPAC 名称 |
[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C16H24BNO4/c1-16(2,3)22-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17(20)21/h4-5,8-9,12,20-21H,6-7,10-11H2,1-3H3 |
InChI 键 |
AIYVKPFZQAZVTC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2CCCN(C2)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
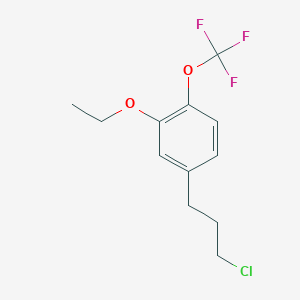
![Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-](/img/structure/B14067925.png)
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
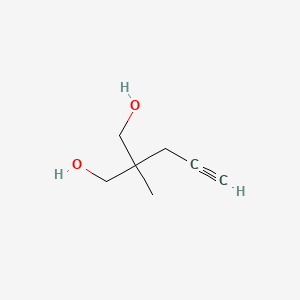
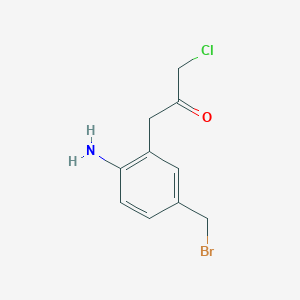
![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
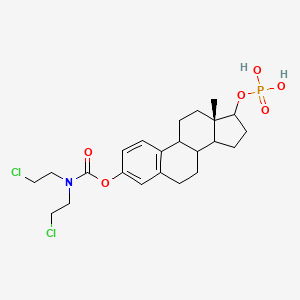
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
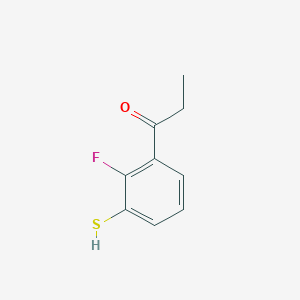
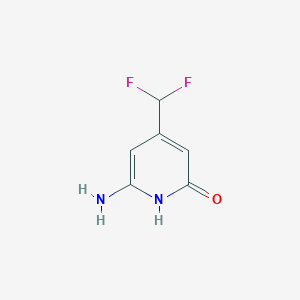
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)

![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
